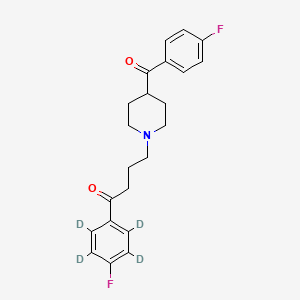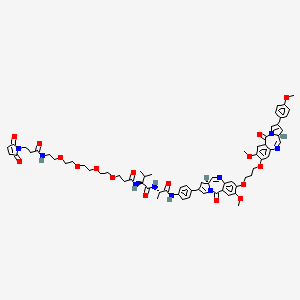
ZHC-116-d8 (trihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZHC-116-d8 (trihydrochloride): is a deuterium-labeled compound, specifically a stable isotope of 2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)- . This compound is used primarily in scientific research, particularly in the fields of pharmacokinetics and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZHC-116-d8 (trihydrochloride) involves the incorporation of deuterium into the molecular structure of 2(1H)-Pyridinone . The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Functionalization: Addition of functional groups such as trifluoromethyl and piperazinyl groups.
Hydrochloride Formation: Conversion of the compound into its trihydrochloride form for stability and solubility
Industrial Production Methods: Industrial production of ZHC-116-d8 (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale deuteration and functionalization reactions.
Purification: Use of chromatography and crystallization techniques to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: ZHC-116-d8 (trihydrochloride) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
ZHC-116-d8 (trihydrochloride) has a wide range of applications in scientific research:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs
Drug Development: Helps in understanding the metabolic pathways and improving the pharmacokinetic profiles of new drugs
Clinical Mass Spectrometry: Serves as an internal standard for quantifying drug concentrations in biological samples
Stable Isotope Labeling: Used in various biochemical and pharmacological studies to track molecular interactions and transformations
Mechanism of Action
The mechanism of action of ZHC-116-d8 (trihydrochloride) involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule replace hydrogen atoms, which can affect the compound’s pharmacokinetic and metabolic profiles . This alteration can lead to changes in the rate of drug metabolism and the formation of metabolites, providing valuable insights into drug behavior in the body .
Comparison with Similar Compounds
ZHC-116 (non-deuterated): The non-deuterated version of ZHC-116-d8 (trihydrochloride) lacks the deuterium atoms and has different pharmacokinetic properties
Other Deuterium-Labeled Compounds: Compounds like deuterium-labeled benzene and deuterium-labeled toluene are used for similar purposes in research
Uniqueness: ZHC-116-d8 (trihydrochloride) is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can lead to slower metabolic rates and longer half-lives, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C21H30Cl3F3N4O |
|---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
1-[[4-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propylamino]phenyl]methyl]-5-(trifluoromethyl)pyridin-2-one;trihydrochloride |
InChI |
InChI=1S/C21H27F3N4O.3ClH/c1-26-11-13-27(14-12-26)10-2-9-25-19-6-3-17(4-7-19)15-28-16-18(21(22,23)24)5-8-20(28)29;;;/h3-8,16,25H,2,9-15H2,1H3;3*1H/i11D2,12D2,13D2,14D2;;; |
InChI Key |
ITOFFGBLAKUROG-IDMOXFDOSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCNC2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F)([2H])[2H])[2H].Cl.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)






